molecular formula C12H14O4 B8221026 Methyl 3-(2-acetoxyphenyl)propanoate

Methyl 3-(2-acetoxyphenyl)propanoate

Cat. No. B8221026
M. Wt: 222.24 g/mol
InChI Key: BFKUOZDUELPUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-acetoxyphenyl)propanoate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-inflammatory Applications : A study identified a compound related to Methyl 3-(2-acetoxyphenyl)propanoate from the tender leaves of Eucommia ulmoides Oliv. This compound exhibited modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).

  • Cardioprotective Drug Candidates : Danshensu derivatives, including a compound structurally similar to this compound, were synthesized and evaluated for their protective activities against myocardial ischemia. These compounds displayed significant protective effects against hypoxia-induced cellular damage and may serve as promising drug candidates for treating myocardial ischemia (Dong, Wang, & Zhu, 2009).

  • Precursor for Polymethyl Methacrylates : Methyl propanoate, closely related to this compound, was investigated as a precursor for polymethyl methacrylates using Baeyer-Villiger monooxygenases. This research opens avenues for its application in materials science (van Beek et al., 2014).

  • Pharmacokinetic and Metabolic Studies : A study on a novel Danshensu derivative, structurally similar to this compound, provided crucial pharmacokinetic data. This information is essential for further preclinical research and chemical structure modification in drug development (Li et al., 2015).

  • Synthesis of Acylcoumarins : Methyl 3-(2-acyloxy-4-methoxyphenyl)propanoates, which are structurally related, serve as key intermediates in the synthesis of 6-acylcoumarins. This research is significant for organic synthesis and the development of pharmaceutical compounds (Cairns, Harwood, & Astles, 1992).

properties

IUPAC Name

methyl 3-(2-acetyloxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-9(13)16-11-6-4-3-5-10(11)7-8-12(14)15-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKUOZDUELPUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.